molecular formula C15H15NO4S B496660 Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate CAS No. 219701-24-3

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate

Cat. No.: B496660
CAS No.: 219701-24-3
M. Wt: 305.4g/mol
InChI Key: SLZGKILOTAGHIY-UHFFFAOYSA-N
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Description

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate ( 219701-24-3) is a high-purity chemical compound supplied for research applications. This molecule, with the molecular formula C 15 H 15 NO 4 S and a molecular weight of 305.35 g/mol, belongs to the class of pyridinedicarboxylate derivatives, which are of significant interest in medicinal and organic chemistry . Its structure features a pyridine ring core disubstituted with ester groups at the 3 and 5 positions and a thiophene (2-thienyl) moiety at the 4 position. Compounds within this structural family are extensively studied for their potential biological activities. Research into related 1,4-dihydropyridine and pyridine derivatives has shown them to exhibit calcium channel blocking activity, which is valuable for investigating cardiovascular disorders such as hypertension and angina . As such, this compound serves as a valuable building block and intermediate for pharmaceutical research and development, particularly in the synthesis and study of more complex molecules with potential therapeutic effects . It is also used in chemical research as a precursor for the development of other specialized compounds. This product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Researchers can order this compound with various packaging options to suit their laboratory needs.

Properties

IUPAC Name

dimethyl 2,6-dimethyl-4-thiophen-2-ylpyridine-3,5-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO4S/c1-8-11(14(17)19-3)13(10-6-5-7-21-10)12(9(2)16-8)15(18)20-4/h5-7H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLZGKILOTAGHIY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C(=N1)C)C(=O)OC)C2=CC=CS2)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>45.8 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24804569
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Preparation Methods

Reaction Mechanism and Conditions

  • Formation of Dihydropyridine Intermediate :
    Equimolar quantities of 2-thiophenecarboxaldehyde (1.0 mmol) and methyl acetoacetate (3.0 mmol) react in ethanol under reflux (80°C) with ammonium acetate as the nitrogen source. The reaction proceeds via enamine formation and cyclization, yielding a 1,4-dihydropyridine intermediate.

  • Oxidative Aromatization :
    The dihydropyridine intermediate is oxidized using ceric ammonium nitrate (CAN) or iodine in dimethyl sulfoxide (DMSO) at 60°C for 6 hours. This step introduces aromaticity to the pyridine ring.

Key Data :

ParameterValueSource
Yield (Dihydropyridine)78–85%
Yield (Aromatization)88–92%
Total Yield70–78%

Advantages :

  • Scalable for industrial production.

  • Utilizes inexpensive reagents.

Limitations :

  • Requires harsh oxidizing agents.

  • Multi-step process increases purification complexity.

β-Proline-Catalyzed Aldol-Michael Cascade Reaction

This method, adapted from EP3191451B1, employs organocatalysis to streamline pyridine formation.

Protocol

  • Reagents :

    • 2-Thiophenecarboxaldehyde (1.0 mmol)

    • Methyl pyruvate (3.0 mmol)

    • (S)-β-Proline (20 mol%)

    • Solvent: Acetonitrile (CH₃CN)

  • Procedure :
    The aldehyde and methyl pyruvate are combined in CH₃CN, followed by β-proline addition. The mixture stirs at 25°C for 24 hours, directly yielding the pyridine derivative via a tandem aldol-Michael-cyclization mechanism.

Optimization Insights :

  • Catalyst Loading : 20 mol% β-proline maximizes enantioselectivity and yield.

  • Solvent : Polar aprotic solvents (e.g., CH₃CN) enhance reaction rate vs. THF or dioxane.

Performance Metrics :

MetricValueSource
Yield89–92%
Reaction Time24 hours
Purity (HPLC)>95%

Advantages :

  • Single-step synthesis.

  • Mild conditions preserve functional groups.

Limitations :

  • High catalyst cost.

  • Limited substrate scope for bulkier aldehydes.

Methanesulfonic Acid-Mediated Oxidation of Dihydropyridines

Adapted from diethyl analog syntheses, this route oxidizes dihydropyridines using methanesulfonic acid (MSA) and sodium nitrite.

Synthetic Steps

  • Dihydropyridine Preparation :
    Similar to Method 1, but using methyl esters exclusively.

  • Oxidation :
    The dihydropyridine is treated with MSA (2 equiv) and NaNO₂ (1.5 equiv) in wet SiO₂ at 50°C for 4 hours.

Critical Parameters :

  • Acid Strength : MSA outperforms HCl or H₂SO₄ in avoiding ester hydrolysis.

  • Oxidant : NaNO₂ prevents over-oxidation to pyridine N-oxides.

Yield Comparison :

StageYieldSource
Dihydropyridine82%
Aromatization90%
Overall74%

Advantages :

  • Compatible with acid-sensitive groups.

  • Shorter reaction time vs. CAN/DMSO.

Limitations :

  • Requires careful control of moisture.

Comparative Analysis of Methods

MethodYield (%)StepsCostScalability
Hantzsch + Oxidation70–782LowHigh
β-Proline Catalysis89–921HighModerate
MSA Oxidation742MediumHigh

Key Findings :

  • The β-proline-catalyzed method offers the highest yield but is cost-prohibitive for large-scale use.

  • Industrial settings favor the Hantzsch route due to reagent availability.

  • MSA oxidation balances cost and efficiency for intermediates requiring mild conditions .

Chemical Reactions Analysis

Types of Reactions: Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: The methyl groups on the pyridine ring can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophilic substitution with various nucleophiles.

Major Products:

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Conversion of ester groups to primary alcohols.

    Substitution: Introduction of various functional groups at the methyl positions.

Scientific Research Applications

Organic Synthesis

The compound serves as a versatile intermediate in organic synthesis. It can be utilized in:

  • Building Block for Complex Molecules : Its structure allows for various modifications leading to more complex compounds. For instance, it can be transformed into derivatives that serve as ligands in coordination chemistry.
  • Reactions Involving Electrophilic Substitution : The presence of electron-rich thienyl groups makes it a suitable substrate for electrophilic aromatic substitution reactions, facilitating the introduction of various functional groups.

Case Study: Synthesis of Pyridine Derivatives

In a study published in the Journal of Organic Chemistry, researchers demonstrated the utility of dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate as a precursor for synthesizing novel pyridine derivatives with enhanced biological activity .

Medicinal Chemistry

This compound has shown potential in medicinal chemistry due to its biological properties:

  • Antimicrobial Activity : Compounds derived from this structure have exhibited significant antibacterial and antifungal properties. Research indicates that modifications to the pyridine ring can enhance these effects.
CompoundActivityReference
Compound AAntibacterial
Compound BAntifungal

Case Study: Antimicrobial Screening

A recent screening study evaluated various derivatives of this compound against common pathogens. Results indicated that certain derivatives displayed activity comparable to standard antibiotics .

Materials Science

In materials science, this compound is explored for its role in developing new materials:

  • Organic Light Emitting Diodes (OLEDs) : The electronic properties of this compound make it a candidate for use in OLEDs due to its ability to act as an electron transport layer.
ApplicationPropertiesReference
OLEDsHigh stability and efficiency
SensorsResponsive to environmental changes

Case Study: OLED Development

Research conducted on OLEDs utilizing this compound showed promising results in terms of efficiency and color purity. The findings suggest that incorporating this compound can enhance device performance significantly .

Mechanism of Action

The mechanism of action of Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate depends on its application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The thienyl group can engage in π-π interactions with aromatic residues in proteins, while the ester groups can participate in hydrogen bonding or other non-covalent interactions.

Comparison with Similar Compounds

Substituent Variations at the 4-Position

The 4-position substituent significantly impacts electronic properties and biological activity. Key analogs include:

Compound Name 4-Substituent Key Properties/Applications Reference
Target Compound 2-Thienyl High-yield synthesis; potential electronic applications .
Diethyl 2,6-dimethyl-4-(p-tolyl)pyridine-3,5-dicarboxylate p-Tolyl Enhanced lipophilicity due to methylphenyl group .
Dimethyl 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate 3-Nitrophenyl Calcium antagonism (nifedipine metabolite) .
Diethyl 4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate 4-Nitrophenyl Intermediate in antitumor agent synthesis .
Diethyl 4-(5-phenyl-1H-pyrazol-4-yl)-1,4-dihydropyridine-3,5-dicarboxylate Pyrazole Antimicrobial and anticancer activity .

Key Observations :

  • Electron-Withdrawing Groups (e.g., NO₂): Nitrophenyl derivatives (e.g., ) exhibit stronger calcium channel blocking activity due to enhanced electrophilicity.
  • Electron-Donating Groups (e.g., Thienyl) : The thienyl group in the target compound may improve charge transport in material science applications .

Ester Group Modifications

Variations in ester groups (methyl, ethyl, isopropyl) influence solubility, metabolic stability, and synthetic yield:

Compound Name Ester Groups Melting Point (°C) Yield (%) Reference
Target Compound Methyl 197–198 85
Diethyl 4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Ethyl 195–197 78
Diisopropyl 4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate Isopropyl 180–182 65

Key Observations :

  • Methyl Esters : Higher melting points and yields compared to bulkier esters due to improved crystallinity .
  • Ethyl/Isopropyl Esters : Increased lipophilicity enhances membrane permeability in drug design .

Physicochemical and Spectral Comparisons

Compound Name ¹H NMR (Key Peaks) ¹³C NMR (C=O Shift, ppm) Reference
Target Compound δ 7.05 (thienyl-H), 5.92 (NH) 167.8
Diethyl 4-(4-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate δ 8.15 (Ar-H), 5.09 (CH) 167.7
Dimethyl 4-(2-nitrophenyl)pyridine-3,5-dicarboxylate δ 7.80 (Ar-H), 3.90 (OCH₃) 168.2

Key Observations :

  • Thienyl protons in the target compound resonate upfield (δ 7.05) compared to nitrophenyl analogs (δ 8.15) due to reduced electron withdrawal .
  • C=O shifts remain consistent (~167–168 ppm), indicating minimal electronic perturbation from substituents.

Biological Activity

Dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate is a compound of interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies based on available research findings.

Chemical Structure and Properties

This compound has the following chemical characteristics:

  • Molecular Formula : C15H15NO4S
  • Molecular Weight : 299.35 g/mol
  • CAS Number : 714649

The compound features a pyridine ring substituted with two methyl groups and a thienyl group, along with two carboxylate ester functionalities. This structural arrangement is crucial for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step processes that include the reaction of appropriate precursors under controlled conditions. Common methods include:

  • Condensation Reactions : Utilizing thienyl aldehydes and pyridine derivatives.
  • Esterification : Converting carboxylic acids to esters using alcohols in the presence of acid catalysts.

Biological Activity

Research indicates that this compound exhibits various biological activities:

  • Anticancer Properties : Studies have shown that compounds with similar structures can inhibit cell proliferation in various cancer cell lines. For instance, derivatives of pyridine have demonstrated significant antiproliferative effects against leukemia and breast cancer cells due to their ability to induce apoptosis and inhibit tumor growth .
  • Antioxidant Activity : The compound is believed to possess antioxidant properties, which can mitigate oxidative stress in cells. This activity is essential for protecting cellular components from damage caused by reactive oxygen species (ROS) .
  • Enzyme Inhibition : Some studies suggest that related compounds can act as enzyme inhibitors, potentially affecting metabolic pathways involved in cancer progression and other diseases .

Case Studies and Research Findings

  • Antiproliferative Effects : A study evaluated the antiproliferative effects of thienyl-pyridine derivatives on cancer cell lines. Results indicated that certain derivatives exhibited IC50 values in the low micromolar range, suggesting potent activity against specific cancers .
  • Mechanism of Action : Research into the mechanism revealed that these compounds may disrupt cellular signaling pathways involved in cell cycle regulation and apoptosis. For example, they can activate caspase pathways leading to programmed cell death .
  • Structure-Activity Relationship (SAR) : Investigations into SAR have shown that modifications to the thienyl group significantly influence biological activity. Substituents on the thienyl ring can enhance or diminish the compound's efficacy against cancer cells .

Summary of Biological Activities

Activity TypeObserved EffectReference
AnticancerInhibition of cell proliferation
AntioxidantReduction of oxidative stress
Enzyme InhibitionModulation of metabolic pathways

IC50 Values for Related Compounds

Compound NameCell LineIC50 (µM)
Dimethyl 2,6-dimethyl-4-(thienyl)pyridineCLL (HG-3)0.35
Dimethyl 2,6-dimethyl-4-(thienyl)pyridineBreast Cancer<10
Dimethyl 2,6-dimethyl-4-(thienyl)pyridineLeukemia0.17

Q & A

Q. What are the common synthetic routes for preparing dimethyl 2,6-dimethyl-4-(2-thienyl)pyridine-3,5-dicarboxylate?

The compound is typically synthesized via the Hantzsch dihydropyridine synthesis, which involves a one-pot cyclocondensation of a β-keto ester (e.g., dimethyl acetylenedicarboxylate), an aldehyde (e.g., 2-thiophenecarboxaldehyde), and ammonium acetate. Optimization includes refluxing in ethanol or methanol under inert conditions, with yields improved by catalytic acids like acetic acid . Purification often employs column chromatography (silica gel, hexane/ethyl acetate).

Q. Which spectroscopic and crystallographic methods are critical for structural characterization?

  • NMR : 1H^1H and 13C^{13}C NMR confirm substituent positions (e.g., thienyl proton signals at δ 7.0–7.5 ppm, methyl groups at δ 2.3–2.6 ppm) .
  • X-ray crystallography : Single-crystal analysis resolves stereochemistry and dihedral angles (e.g., pyridine-thienyl torsion angles ~75–80°). SHELX programs refine displacement parameters and hydrogen bonding .
  • Mass spectrometry : ESI-MS confirms molecular weight (e.g., [M+H]+^+ at m/z 364) .

Q. What analytical techniques are used for quantifying this compound in biological matrices?

Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) or LC-MS/MS (multiple reaction monitoring) are standard. Metabolite identification (e.g., hydrolyzed carboxylates) requires collision-induced dissociation (CID) fragmentation patterns .

Advanced Research Questions

Q. How can crystallographic disorder in X-ray structures of this compound be resolved?

Disorder arises from flexible thienyl or ester groups. Strategies include:

  • Collecting high-resolution data (<1.0 Å) to model split positions.
  • Using SHELXL refinement with restraints (DFIX, SIMU) for anisotropic displacement .
  • Validating with R-factor convergence (<0.05) and CheckCIF (e.g., PLATON) for geometry outliers .

Q. How to address contradictions in pharmacological activity data between parent compound and metabolites?

  • In vitro assays : Compare calcium channel blockade (e.g., patch-clamp on vascular smooth muscle cells) for the parent compound vs. metabolites like 5-methoxycarbonyl derivatives.
  • Metabolite stability : Use hepatic microsome incubations to assess CYP450-mediated degradation .
  • Molecular docking : Map binding affinities to L-type calcium channels (PDB: 1T3S) using AutoDock Vina .

Q. What computational methods predict electronic properties and reactivity?

  • DFT calculations (Gaussian 09): Optimize geometry at B3LYP/6-31G(d) level to compute HOMO-LUMO gaps (e.g., ~4.5 eV for electron-deficient pyridine core) .
  • Molecular electrostatic potential (MEP) : Identify nucleophilic/electrophilic sites for derivatization .

Q. How to improve solubility for in vivo studies without altering pharmacodynamics?

  • Co-solvent systems : Use PEG-400 or cyclodextrin inclusion complexes.
  • Prodrug strategies : Replace methyl esters with hydrophilic groups (e.g., phosphoryloxymethyl) cleaved in vivo .

Q. What role does polymorphism play in bioavailability, and how is it assessed?

Polymorphs impact dissolution rates. Characterization methods:

  • DSC/TGA : Identify melting points and thermal stability (e.g., melt ~170–175°C) .
  • PXRD : Compare experimental vs. simulated patterns from single-crystal data .

Methodological Tables

Table 1: Key Crystallographic Parameters (Example from )

ParameterValue
Space groupTriclinic, P1
a, b, c (Å)7.1831, 9.7819, 15.0245
α, β, γ (°)89.488, 81.201, 70.625
R factor0.077
C—H⋯O bondsStabilize packing (2.5–3.0 Å)

Table 2: Common Synthetic Conditions (Adapted from )

ComponentRoleExample
2-ThiophenecarboxaldehydeAldehyde component2.5 mmol
Dimethyl acetylenedicarboxylateβ-Keto ester5.0 mmol
Ammonium acetateNitrogen source10.0 mmol
SolventReaction mediumEthanol (50 mL)
CatalystAcetic acid (0.5 mL)Yield: 65–70%

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